molecular formula C40H33N7O2S B12742308 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- CAS No. 139032-32-9

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B12742308
CAS No.: 139032-32-9
M. Wt: 675.8 g/mol
InChI Key: CWOBKFBNNIAQLB-BDOMXNNOSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazole ring, and multiple aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the thiazole ring and the subsequent attachment of the aromatic substituents. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Azo Coupling: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Amines: Products where the azo group is reduced to an amine.

    Substituted Aromatics: Products with various substituents on the aromatic rings.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring play crucial roles in binding to these targets, modulating their activity. The azo group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: A simpler indole derivative with similar core structure but lacking the complex substituents.

    Thiazole Derivatives: Compounds with a thiazole ring but different substituents.

    Azo Compounds: Molecules containing azo groups but with different aromatic systems.

Uniqueness

The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- lies in its combination of structural features, which confer distinct biological activities and synthetic versatility. The presence of multiple aromatic rings, an indole core, a thiazole ring, and an azo group makes it a valuable compound for diverse research applications.

Properties

CAS No.

139032-32-9

Molecular Formula

C40H33N7O2S

Molecular Weight

675.8 g/mol

IUPAC Name

(3E)-3-[[5-[(4-phenoxyphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C40H33N7O2S/c48-39-37(34-18-10-11-19-35(34)47(39)28-45-24-26-46(27-25-45)31-14-6-2-7-15-31)42-40-41-36(29-12-4-1-5-13-29)38(50-40)44-43-30-20-22-33(23-21-30)49-32-16-8-3-9-17-32/h1-23H,24-28H2/b42-37+,44-43?

InChI Key

CWOBKFBNNIAQLB-BDOMXNNOSA-N

Isomeric SMILES

C1CN(CCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)/C2=O)C8=CC=CC=C8

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)C2=O)C8=CC=CC=C8

Origin of Product

United States

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